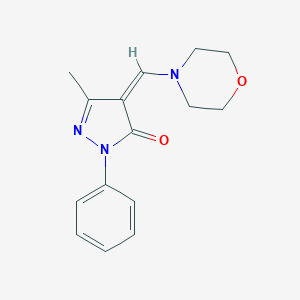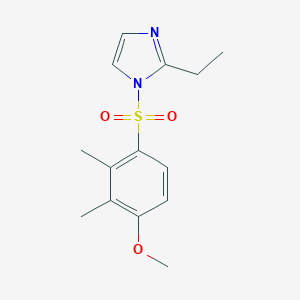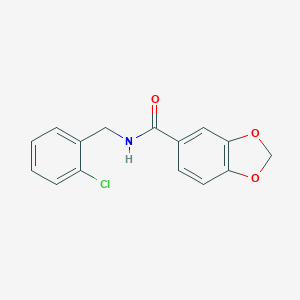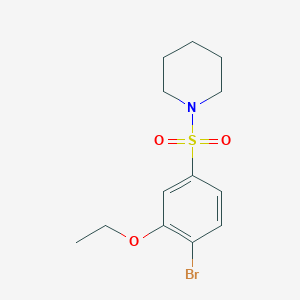
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl-containing heterocyclic compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and modulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess analgesic properties by modulating pain signaling pathways. Furthermore, it has been found to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, exploring the structure-activity relationship of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been extensively studied for its biological activities. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
properties
Molecular Formula |
C13H18BrNO3S |
|---|---|
Molecular Weight |
348.26 g/mol |
IUPAC Name |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
InChI Key |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





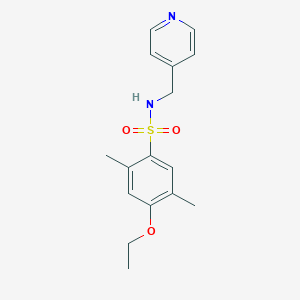

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
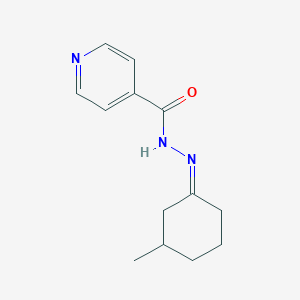
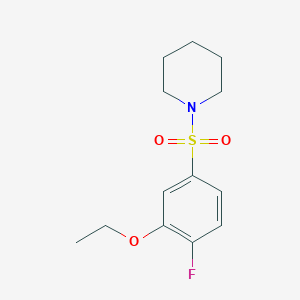
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)

